N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a furan moiety, a pyrazolo[3,4-d]pyridazine core, and a thioacetamide group. The molecular formula is C₁₈H₁₈N₄O₂S, which contributes to its diverse biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Related Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 0.39 | Aurora-A kinase inhibition |
Compound B | HCT116 | 0.46 | CDK2 inhibition |
Compound C | A375 | 4.20 | Induction of apoptosis |
These findings suggest that this compound may exhibit similar or enhanced anticancer properties due to its structural components.
Anti-inflammatory Activity
In addition to its anticancer effects, compounds with similar structures have been evaluated for their anti-inflammatory properties. For example, certain pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
Table 2: COX Inhibition Potency of Related Compounds
Compound | COX Enzyme | IC50 (µM) |
---|---|---|
Compound D | COX-I | 1.33 |
Compound E | COX-II | 0.20 |
This suggests that this compound could serve as a dual-action agent targeting both cancerous cells and inflammatory pathways.
The mechanisms through which this compound exerts its biological effects likely involve multiple pathways:
- Kinase Inhibition : Similar compounds have shown to inhibit key kinases involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) : Some pyrazole derivatives induce oxidative stress in cancer cells, leading to programmed cell death.
- Gene Expression Modulation : The compound may affect the expression of genes related to proliferation and survival in cancer cells.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in preclinical models:
- Study on MCF7 Cells : A derivative with structural similarities to this compound demonstrated an IC50 value of 0.39 µM against MCF7 cells, indicating potent anticancer activity .
- COX Inhibition Study : Another study reported that a related pyrazole derivative exhibited selective COX-II inhibition with an IC50 of 0.20 µM, suggesting potential for treating inflammatory conditions .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-14(2)20-18-12-24-27(16-8-6-15(3)7-9-16)21(18)22(26-25-20)30-13-19(28)23-11-17-5-4-10-29-17/h4-10,12,14H,11,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWBTFGPLGWQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NCC4=CC=CO4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.